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Abstract
Opigolix (ASP-1707) is a non-peptide, orally active, small-molecule antagonist of the

gonadotropin-releasing hormone (GnRH) receptor.[1][2] Developed by Astellas Pharma,

Opigolix was investigated for the treatment of sex hormone-dependent diseases, primarily

endometriosis and rheumatoid arthritis.[1][3] Despite showing promise in Phase II clinical trials

for endometriosis, its development was discontinued in April 2018.[1][3] This technical guide

provides a comprehensive overview of the available scientific and clinical data on Opigolix,

including its mechanism of action, clinical trial results, and detailed experimental protocols from

its clinical development program.

Introduction and Discovery
Opigolix emerged from drug discovery programs aimed at developing orally bioavailable,

small-molecule antagonists for the GnRH receptor, offering a more convenient and potentially

safer alternative to injectable peptide-based GnRH agonists and antagonists.[4] The

development, led by Astellas Pharma, targeted conditions where suppression of the

hypothalamic-pituitary-gonadal (HPG) axis is beneficial.[3] The primary indications explored

were endometriosis, a chronic inflammatory condition dependent on estrogen, and rheumatoid
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arthritis, where sex hormones are thought to play a modulatory role in the disease's

inflammatory processes.[5][6]

While showing a dose-dependent efficacy in reducing endometriosis-associated pain, the

strategic decision was made to halt its development after the completion of Phase II trials.[3]

Chemical Identity:

Property Value

IUPAC Name

(2R)-N'-[5-[3-(2,5-difluorophenyl)-2-(1,3-

dihydrobenzimidazol-2-ylidene)-3-

oxopropanoyl]-2-fluorophenyl]sulfonyl-2-

hydroxypropanimidamide[1]

Synonyms ASP-1707[1]

CAS Number 912587-25-8[1]

Molecular Formula C25H19F3N4O5S[1]

Molar Mass 544.51 g·mol−1[1]

Mechanism of Action: GnRH Receptor Antagonism
Opigolix functions as a competitive antagonist at the GnRH receptor (GnRHR) in the anterior

pituitary gland.[5] The GnRHR is a G-protein-coupled receptor (GPCR) that, upon binding its

natural ligand GnRH, primarily activates the Gαq/11 signaling pathway.[7][8][9]

This activation cascade proceeds as follows:

PLC Activation: Activated Gαq/11 stimulates phospholipase C (PLC).[7][10]

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2)

into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7]

[9][11]

Downstream Signaling:
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IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of

intracellular calcium (Ca2+).[7][8]

DAG and elevated Ca2+ levels co-activate protein kinase C (PKC).[9][10]

MAPK Cascade: The PKC pathway subsequently activates the mitogen-activated protein

kinase (MAPK) cascades (including ERK, JNK, and p38).[7][9]

Gonadotropin Release: These signaling events culminate in the synthesis and pulsatile

release of the gonadotropins: luteinizing hormone (LH) and follicle-stimulating hormone

(FSH).[8]

By binding to the GnRHR, Opigolix prevents GnRH from initiating this cascade, leading to a

rapid, dose-dependent decrease in LH and FSH levels. This, in turn, suppresses the production

of ovarian sex hormones, primarily estradiol, which is the key therapeutic target in

endometriosis.
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Caption: GnRH Receptor Signaling Pathway and Opigolix's Point of Antagonism.

Synthesis and Drug Development Workflow
Note: The specific, step-by-step chemical synthesis process for Opigolix (ASP-1707) has not

been disclosed in publicly available literature or patents. This is common for investigational

compounds, especially those whose development has been discontinued.

The development of a novel small molecule like Opigolix typically follows a rigorous, multi-

stage workflow from initial discovery to clinical evaluation. The diagram below illustrates a

generalized workflow for this process.
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Caption: Generalized workflow for small-molecule drug discovery and development.

Clinical Development Program
Opigolix advanced to Phase II clinical trials for two primary indications: endometriosis and

rheumatoid arthritis. The program demonstrated pharmacodynamic activity and clinical efficacy
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in endometriosis but failed to meet its primary endpoint in rheumatoid arthritis.

Phase II Study in Endometriosis (TERRA Study)
The TERRA study was a Phase II, multicenter, double-blind, randomized, placebo-controlled

trial to assess the efficacy and safety of various doses of Opigolix for treating endometriosis-

associated pelvic pain.[12]

Quantitative Efficacy Results at Week 12

The study evaluated the change from baseline in the Numeric Rating Scale (NRS) for three

types of pain: Overall Pelvic Pain (OPP), Dysmenorrhea (menstrual pain), and Non-Menstrual

Pelvic Pain (NMPP).[12]

Treatment
Group

N
Mean Change
in OPP (95%
CI)

Mean Change
in
Dysmenorrhea
(95% CI)

Mean Change
in NMPP (95%
CI)

Placebo 88
-1.56 (-1.91,

-1.21)

-1.50 (-2.00,

-1.00)

-1.53 (-1.88,

-1.19)

Opigolix 3 mg 86
-1.63 (-1.99,

-1.27)

-2.72 (-3.22,

-2.21)

-1.51 (-1.87,

-1.16)

Opigolix 5 mg 91
-1.93 (-2.27,

-1.60)

-2.85 (-3.33,

-2.38)

-1.80 (-2.14,

-1.47)

Opigolix 10 mg 90
-2.29 (-2.64,

-1.94)

-3.97 (-4.46,

-3.48)

-2.03 (-2.37,

-1.68)

Opigolix 15 mg 88
-2.13 (-2.47,

-1.79)

-4.18 (-4.66,

-3.70)

-1.86 (-2.20,

-1.52)

Data sourced from the TERRA study publication.[12]

A statistically significant dose-related treatment effect was observed for OPP (P = 0.001),

dysmenorrhea (P < 0.001), and NMPP (P = 0.029) after 12 weeks.[12] All doses of Opigolix
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also reduced serum estradiol levels in a dose-dependent manner, but to a lesser extent than

the active comparator leuprorelin, suggesting a lower impact on bone health.[4]

Phase IIa Study in Rheumatoid Arthritis
This study was a randomized, double-blind, placebo-controlled trial to evaluate the efficacy and

safety of Opigolix in postmenopausal female patients with active rheumatoid arthritis who were

on a stable dose of methotrexate.[6]

Quantitative Efficacy and Pharmacodynamic Results at Week 12

Parameter
Opigolix (30 mg BID)
(n=37)

Placebo (n=35)

ACR20 Response Rate
Not specified, no improvement

vs. placebo
Not specified

ACR50 Response Rate
Not specified, no improvement

vs. placebo
Not specified

ACR70 Response Rate
Not specified, no improvement

vs. placebo
Not specified

Plasma LH Concentration
>90% of patients had a >90%

decrease to <1 IU/L
No significant change

Data sourced from the Phase IIa study publication.[6]

The study concluded that Opigolix did not demonstrate a clinical benefit in this patient

population, as it failed to improve ACR20/50/70 response rates or any secondary efficacy

endpoints compared to placebo.[6] However, the potent pharmacodynamic effect was

confirmed by the rapid and sustained suppression of plasma luteinizing hormone (LH).[6]

Experimental Protocols
Detailed methodologies for preclinical assays are not publicly available. The protocols for the

major clinical trials are summarized below.
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Protocol: Phase II Endometriosis (TERRA) Study
Study Design: A Phase II, multicenter, double-blind, randomized, parallel-group, placebo-

controlled study with a 12-week main part and a 12-week extension. An open-label

leuprorelin arm was included as a reference for bone mineral density assessment.[12]

Participants: 540 women with endometriosis-associated pelvic pain were enrolled. Key

inclusion criteria included a surgical diagnosis of endometriosis and a minimum average

score on the Overall Pelvic Pain NRS.[12]

Intervention: Patients were randomized to receive a daily oral dose of placebo, Opigolix (3

mg, 5 mg, 10 mg, or 15 mg), or a monthly subcutaneous injection of leuprorelin acetate (3.75

mg).[4]

Primary Endpoint: The primary efficacy endpoint was the change from baseline in the mean

Overall Pelvic Pain (OPP) score at Week 12, analyzed for a dose-response relationship

among the Opigolix groups.[12]

Secondary Endpoints: Included changes in dysmenorrhea and non-menstrual pelvic pain

scores, safety, tolerability, pharmacokinetics, and pharmacodynamic effects on estradiol

levels.[4]

Protocol: Phase IIa Rheumatoid Arthritis Study
(NCT02884635)

Study Design: A Phase IIa, randomized, placebo-controlled, double-blind, parallel-group

study conducted at 27 centers in Japan.[13]

Participants: 72 postmenopausal women with a diagnosis of rheumatoid arthritis (per

ACR/EULAR criteria) for ≥6 months, with active disease (≥6 tender and ≥6 swollen joints),

and on a stable dose of methotrexate for ≥90 days.[6][13]

Intervention: Patients were randomized (1:1) to receive oral Opigolix 30 mg twice daily or a

matching placebo for 12 weeks, in combination with their ongoing methotrexate treatment.[6]

Primary Endpoint: The American College of Rheumatology 20% improvement criteria

(ACR20) response rate at Week 12.[6]
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Secondary Endpoints: ACR50 and ACR70 response rates, Disease Activity Score (DAS)28-

CRP, DAS28-ESR, joint counts, and remission rates. Safety, pharmacokinetics, and

pharmacodynamics (plasma LH concentration) were also assessed.[6]
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Caption: A typical workflow for a Phase II randomized controlled clinical trial.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b15570190?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15570190?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
Opigolix (ASP-1707) was a promising, orally active GnRH receptor antagonist that

demonstrated clear pharmacodynamic activity and dose-dependent clinical efficacy in reducing

endometriosis-associated pain. Its development program provided valuable clinical data,

particularly from the well-designed TERRA study. However, the compound failed to show a

clinical benefit in rheumatoid arthritis. The decision by Astellas Pharma to discontinue

development in 2018 means that the full therapeutic potential of Opigolix will likely remain

unexplored. The publicly available data, while incomplete with respect to its discovery and

synthesis, offers important insights into the clinical application of GnRH antagonists for

hormone-dependent diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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